molecular formula C15H11NO2 B1599166 5,6-Methylenedioxy-2-phenylindole CAS No. 64943-90-4

5,6-Methylenedioxy-2-phenylindole

Cat. No.: B1599166
CAS No.: 64943-90-4
M. Wt: 237.25 g/mol
InChI Key: OURPDRQDIRKULF-UHFFFAOYSA-N
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Description

5,6-Methylenedioxy-2-phenylindole is a chemical compound with the molecular formula C15H11NO2 It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Methylenedioxy-2-phenylindole can be achieved through various methods. One common approach involves the reaction of 1-Phenyl-1,2-ethanediol with 3,4-(Methylenedioxy)aniline. The reaction is typically carried out in the presence of tetrafluoroboric acid diethyl ether and cyclopentene in 1,4-dioxane at 120°C for 14 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5,6-Methylenedioxy-2-phenylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

5,6-Methylenedioxy-2-phenylindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Methylenedioxy-2-phenylindole involves its interaction with specific molecular targets and pathways. The compound’s methylenedioxy group plays a crucial role in its biological activity by facilitating binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of 5,6-Methylenedioxy-2-phenylindole, found in many natural products.

    5,6-Methylenedioxyindole: A closely related compound with similar structural features.

    2-Phenylindole: Another derivative of indole with a phenyl group attached.

Uniqueness

This compound is unique due to the presence of both the methylenedioxy and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-phenyl-5H-[1,3]dioxolo[4,5-f]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-2-4-10(5-3-1)12-6-11-7-14-15(18-9-17-14)8-13(11)16-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURPDRQDIRKULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398966
Record name 5,6-METHYLENEDIOXY-2-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64943-90-4
Record name 5,6-METHYLENEDIOXY-2-PHENYLINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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